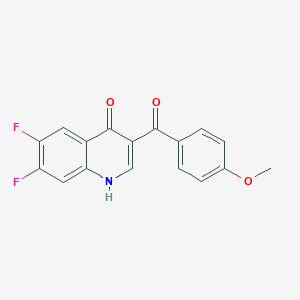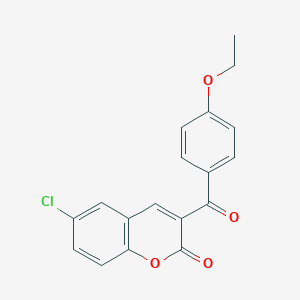
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has been studied in recent years due to its potential applications in the medical and scientific fields. This compound has a unique structure, which allows it to interact with many different types of molecules, making it a valuable tool for research.
作用機序
The exact mechanism of action of 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that this compound interacts with certain enzymes, such as cyclooxygenase-2, to inhibit their activity. In addition, this compound is thought to interact with certain receptors in the body, such as the serotonin receptor 5-HT2A, to produce its anti-inflammatory and anti-angiogenic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
実験室実験の利点と制限
The advantages of using 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one in lab experiments include its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound is easily synthesized, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on certain biochemical pathways may not be fully understood. Additionally, this compound may be toxic at high concentrations, so it should be used with caution.
将来の方向性
The potential future directions for 6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one include further research into its mechanism of action, its effects on certain biochemical pathways, and its potential use as an imaging agent for the detection of tumors. Additionally, further research into the potential therapeutic applications of this compound, such as its use as an anti-inflammatory, anti-tumor, and anti-angiogenic agent, should be explored. Finally, further research into the synthesis methods of this compound should be conducted in order to improve the yield and cost-effectiveness of its production.
合成法
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most commonly used method is a three-step synthesis process that involves the reaction of 4-methoxybenzoyl chloride with 6,7-difluoro-1,4-dihydroquinolin-4-one in the presence of a base. This reaction yields the desired product in good yields. Other methods for synthesizing this compound include the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl bromide, and the reaction of 6,7-difluoro-1,4-dihydroquinolin-4-one with 4-methoxybenzoyl isocyanate.
科学的研究の応用
6,7-difluoro-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in the medical and scientific fields. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of certain diseases. Additionally, this compound has been studied for its potential use as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2. This compound has also been studied for its potential use as an imaging agent for the detection of tumors.
特性
IUPAC Name |
6,7-difluoro-3-(4-methoxybenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c1-23-10-4-2-9(3-5-10)16(21)12-8-20-15-7-14(19)13(18)6-11(15)17(12)22/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWDQLCILRTQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462923.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6462924.png)
![ethyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3,4-difluorophenyl)carbamoyl]prop-2-enoate](/img/structure/B6462927.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6462940.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462943.png)
![2-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462956.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)
![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)
![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)